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Introduction
Ozanimod is an oral, selective sphingosine-1-phosphate (S1P) receptor modulator that binds

with high affinity to S1P receptor subtypes 1 (S1P1) and 5 (S1P5).[1] Its mechanism of action

involves the retention of lymphocytes in peripheral lymphoid organs, thereby reducing their

migration to sites of inflammation.[2] This guide provides a comprehensive overview of the

pharmacokinetics and metabolism of ozanimod hydrochloride in vivo, intended for

professionals in drug development and research.

I. Pharmacokinetics
Ozanimod is characterized by slow absorption and extensive metabolism, leading to the

formation of several active and inactive metabolites that contribute to its overall

pharmacological profile.[3][4]

Data Presentation: Pharmacokinetic Parameters
The pharmacokinetic parameters of ozanimod and its primary metabolites have been

characterized in healthy subjects following single and multiple oral doses.
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Table 1: Single-Dose Pharmacokinetic Parameters of Ozanimod and its Major Active

Metabolites in Healthy Subjects[5][6][7]

Analyte Dose
Cmax
(ng/mL)

Tmax (h)
AUCinf
(ng·h/mL)

t½ (h)

Ozanimod 0.46 mg 0.24 ± 0.06
8.0 (6.0 -

12.0)
8.6 ± 2.0 20.1 ± 3.4

0.92 mg 0.49 ± 0.11
8.0 (6.0 -

12.0)
17.5 ± 4.1 21.5 ± 4.0

CC112273 0.46 mg 0.21 ± 0.05
10.0 (8.0 -

16.0)
58.7 ± 14.2 242 ± 50

0.92 mg 0.43 ± 0.10
10.0 (8.0 -

24.0)
119 ± 28 235 ± 45

CC1084037 0.46 mg 0.04 ± 0.01
16.0 (8.0 -

24.0)
12.4 ± 3.5 245 ± 58

0.92 mg 0.08 ± 0.02
16.0 (8.0 -

24.0)
25.1 ± 7.0 238 ± 55

Data are presented as mean ± standard deviation, except for Tmax, which is presented as

median (range). Cmax: Maximum plasma concentration; Tmax: Time to reach maximum

plasma concentration; AUCinf: Area under the plasma concentration-time curve from time zero

to infinity; t½: Terminal half-life.

Table 2: Multiple-Dose Pharmacokinetic Parameters of Ozanimod and its Major Active

Metabolites in Healthy Subjects (Day 28)[4]

Analyte Dose Cmax (ng/mL) Tmax (h)
AUC0-24h
(ng·h/mL)

Ozanimod 1.84 mg 1.0 ± 0.3 8.0 (4.0 - 12.0) 19.8 ± 5.9

CC112273 1.84 mg 7.9 ± 2.1 10.0 (8.0 - 12.0) 178 ± 48

CC1084037 1.84 mg 1.5 ± 0.4 12.0 (4.0 - 24.0) 32.1 ± 9.1
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Data are presented as mean ± standard deviation, except for Tmax, which is presented as

median (range). AUC0-24h: Area under the plasma concentration-time curve over a 24-hour

dosing interval.

Table 3: Relative Exposure of Ozanimod and its Major Circulating Metabolites Following a

Single Oral Dose of [14C]Ozanimod HCl in Healthy Subjects[3]

Analyte % of Total Radioactivity in Plasma (AUC)

Ozanimod 6.7

CC112273 (Active) 21.8

RP101124 (Inactive) 28.2

CC1084037 (Active) 3.9

II. Metabolism
Ozanimod undergoes extensive metabolism via three primary pathways:

Oxidation by aldehyde dehydrogenase (ADH) and alcohol dehydrogenase (ALDH).

Cytochrome P450 (CYP) mediated oxidation (CYP3A4 and CYP1A1).

Reductive metabolism of the oxadiazole ring by gut microflora.[3]

Fourteen metabolites have been identified in circulation, with two major active metabolites,

CC112273 and CC1084037, and one major inactive metabolite, RP101124, being the most

prominent.[3] The active metabolites have similar potency and selectivity for S1P1 and S1P5

as the parent drug.[8]

Metabolic Pathways
The metabolic cascade of ozanimod is complex, involving multiple enzymatic steps.
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III. Experimental Protocols
Quantification of Ozanimod and Metabolites in Human
Plasma by LC-MS/MS
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used for

the simultaneous quantification of ozanimod and its metabolites in human plasma.[4]

1. Sample Preparation:

Aliquots of human plasma (e.g., 200 µL) are subjected to protein precipitation with

acetonitrile.

Samples are centrifuged, and the supernatant is transferred for analysis.

2. Liquid Chromatography:
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Column: A reverse-phase C18 column (e.g., Waters XBridge C18, 150 × 4.6 mm, 5 µm) is

typically used.[9]

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid

in water) and an organic solvent (e.g., acetonitrile or methanol) is employed.[9][10]

Flow Rate: A typical flow rate is between 0.2 and 0.7 mL/min.[9][10]

3. Mass Spectrometry:

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

Detection: A triple quadrupole mass spectrometer is operated in multiple reaction monitoring

(MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte

and internal standard.[10]

4. Method Validation:

The method is validated for linearity, accuracy, precision, selectivity, and stability according

to regulatory guidelines.[11] Linearity is typically established over a concentration range of

0.5-60 ng/mL for ozanimod and its metabolites.[10]

In Vitro Metabolism using Human Liver Microsomes
1. Incubation:

Ozanimod (typically at a concentration of 1 µM) is incubated with pooled human liver

microsomes (HLM) (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4).

The reaction is initiated by the addition of an NADPH-regenerating system.

Control incubations are performed without the NADPH-regenerating system to assess non-

CYP-mediated metabolism.

2. Sample Analysis:

At various time points, aliquots are removed and the reaction is quenched with a cold

organic solvent (e.g., acetonitrile).
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Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the

depletion of the parent compound and the formation of metabolites.

3. CYP Inhibition Assay (IC50 Determination):

A range of concentrations of the test compound (ozanimod or its metabolites) is pre-

incubated with HLM and an NADPH-regenerating system.

A specific CYP probe substrate is then added, and the formation of the substrate's

metabolite is monitored by LC-MS/MS.

The concentration of the test compound that causes 50% inhibition of the probe substrate

metabolism (IC50) is calculated.[12][13]

Sample Preparation LC-MS/MS Analysis
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LC-MS/MS Quantification Workflow

IV. Signaling Pathways
Ozanimod and its active metabolites exert their pharmacological effects by modulating S1P1

and S1P5 receptors.

S1P1 and S1P5 Receptor Signaling
Both S1P1 and S1P5 are G protein-coupled receptors (GPCRs). Upon agonist binding, they

primarily couple to the Gi/o family of G proteins.[1] This leads to the inhibition of adenylyl

cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1]

Activation of these receptors also initiates downstream signaling cascades that influence cell

survival, proliferation, and migration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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